Cas no 53-43-0 (Dehydroepiandrosterone)

Dehydroepiandrosterone (DHEA) is a naturally occurring steroid hormone produced in the adrenal glands, gonads, and brain. As a precursor to androgens and estrogens, it plays a critical role in steroidogenesis. DHEA is widely studied for its potential effects on aging, immune function, and metabolic regulation. Its sulfate ester, DHEA-S, serves as a stable biomarker in clinical assessments. Key advantages include its role in modulating endocrine pathways, supporting neurosteroid synthesis, and exhibiting potential anti-inflammatory properties. DHEA is utilized in research applications related to hormone replacement, metabolic disorders, and age-related decline. It is available in high-purity formulations for laboratory and pharmaceutical use.
Dehydroepiandrosterone structure
Dehydroepiandrosterone structure
Product Name:Dehydroepiandrosterone
CAS No:53-43-0
MF:C19H28O2
MW:288.43
MDL:MFCD00003613
CID:33570
PubChem ID:24278369
Update Time:2025-09-03

Dehydroepiandrosterone Chemical and Physical Properties

Names and Identifiers

    • (+)-Dehydroisoandrosterone
    • 3beta-Hydroxy-5-androsten-17-one
    • Dehydroepiandrosterone
    • trans-Dehydroandrosterone
    • Prasterone
    • Hydroxyandrostenone
    • 3b-hydroxyandrost-5-en-17-one
    • DHEA (1.03681)
    • 3-Hydroxyandrost-5-en-17-one
    • 3?Hydroxyandrost-5-en-17-one
    • ANDRO-3B-OL-17-ONE
    • ANDROSTENOLONE
    • 3BETA-HYDROXYANDROST-5-EN-17-ONE
    • 3B-HYDROXY-5-ANDROSTEN-17-ONE
    • Dehydroisoandrosterone
    • Hydroxyandrost-5-en-17-one
    • Dehydroepiad
    • Dehydroepiandosterone
    • Dehydroepiandrosterone (DHEA)
    • Dehydroepiandrosterone solution
    • DEHYDROISOANDROSTERONE(DHEA)(AS)
    • DEHYDROISOANDROSTERONE(DHEA)(RG)
    • DHEA
    • Sorafenib
    • (3β)-3-Hydroxyandrost-5-en-17-one
    • 17-Chetovis
    • 17-Hormoforin
    • 3β-Hydroxy-5-androsten-17-one
    • 3β-Hydroxyandrost-5-en-17-one
    • 5-Androsten-3β-ol-17-one
    • Astenile
    • Deandros
    • Diandron
    • Diandrone
    • Diphenylacetylene
    • Psi
    • Psicosterone
    • Δ5-Androsten-3β-ol-17-one
    • [ "" ]
    • dehydroepiandrosterone, DHEA
    • Dehydroepiandrosterone(DHEA)
    • MDL: MFCD00003613
    • Inchi: 1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
    • InChI Key: FMGSKLZLMKYGDP-USOAJAOKSA-N
    • SMILES: O=C1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@@]21C
    • BRN: 2058110

Computed Properties

  • Exact Mass: 288.20900
  • Monoisotopic Mass: 288.209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Color/Form: White needle or flake crystals
  • Density: 1.12 g/cm3
  • Melting Point: 146-151oC
  • Boiling Point: 426.7°C at 760 mmHg
  • Flash Point: 182.1°C
  • Refractive Index: 1.56
  • Solubility: biological extracorporealIn Vitro:Ethanol : 50 mg/mL(173.36 mM;Need ultrasonic)DMSOsolubility50 mg/mL(173.36 mM;Need ultrasonic)H2O : < 0.1 mg/mL(insoluble)
  • PSA: 37.30000
  • LogP: 3.87920
  • Vapor Pressure: 4.54E-09mmHg at 25°C
  • Merck: 2871
  • Specific Rotation: 12 º (c=2, ethanol 96% 25 ºC)
  • Sensitiveness: Sensitive to light
  • Solubility: Soluble in benzene, ethanol and ether, slightly soluble in chloroform and petroleum ether

Dehydroepiandrosterone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
  • WGK Germany:2
  • Hazard Category Code: 36/37/38-39/23/24/25-23/24/25-11
  • Safety Instruction: S24/25
  • RTECS:BV8396000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Warehouse ventilation and low temperature drying

Dehydroepiandrosterone Customs Data

  • Customs Data:

    China Customs Code:

    2937290014

    Overview:

    HS:2937290014 Danazol;Dehydrochloromethyltestosterone [including male-1-Alkene-3,17-Diketone;(D)Androstenediol;Prasterone;Deoxymethyltestosterone] VAT:17.0% Tax refund rate:9.0% Regulatory conditions:L Minimum tariff:4.0% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    L.Drug import and export license

    Summary:

    HS:2937290014 (3s,8r,9s,10r,13s,14s)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthren-17(2h)-one VAT:17.0% Tax rebate rate:9.0% Supervision conditions:l MFN tariff:4.0% General tariff:30.0%

Dehydroepiandrosterone Pricemore >>

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Dehydroepiandrosterone Production Method

Dehydroepiandrosterone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:53-43-0)Dehydroepiandrosterone
Order Number:sfd3750
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
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(CAS:53-43-0)DHEA
Order Number:A1203857
Stock Status:in Stock
Quantity:500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:51
Price ($):201.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:53-43-0)去氢表雄酮; 脱氢表雄甾酮
Order Number:LE3419357;LE10311
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
Email:18501500038@163.com

Dehydroepiandrosterone Spectrogram

13C NMR Varian CDCl3
13C NMR
1H NMR JEOL CDCl3
1H NMR
GC-MS
GC-MS

Dehydroepiandrosterone Related Literature

Additional information on Dehydroepiandrosterone

Dehydroepiandrosterone (DHEA) and Its Significance in Modern Research

Dehydroepiandrosterone, commonly known by its CAS number 53-43-0, is a naturally occurring steroid hormone that plays a crucial role in various physiological processes. As a precursor to other hormones, DHEA is synthesized primarily in the adrenal glands, with smaller amounts produced in the gonads and by the conversion of testosterone in adipose tissue. The compound's multifaceted functions have garnered significant attention in both clinical and academic research, making it a subject of extensive study in the field of endocrinology and pharmacology.

The biochemical structure of DHEA consists of a steroidal backbone, which is further modified to yield a range of androgenic and estrogenic derivatives. This structural versatility allows DHEA to interact with multiple hormone receptors, including the androgen receptor (AR) and the estrogen receptor (ER). The dual receptor binding capability of DHEA has been a focal point in recent research, particularly in understanding its role in sex hormone synthesis and metabolic regulation.

In recent years, studies have highlighted the potential therapeutic applications of DHEA. One of the most promising areas of research involves its impact on aging and age-related decline. Preclinical studies have demonstrated that DHEA supplementation can attenuate certain age-related physiological changes, such as muscle atrophy and cognitive decline. For instance, a groundbreaking study published in the journal Age reported that elderly individuals supplemented with DHEA exhibited improved memory retention and enhanced physical performance compared to placebo groups.

The neuroprotective effects of DHEA have also been extensively investigated. Research suggests that DHEA may play a role in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. Mechanistically, DHEA's ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its neuroprotective properties. A notable study published in Neurobiology of Aging demonstrated that DHEA treatment could mitigate cognitive impairment in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta plaque formation.

Beyond its neurological benefits, DHEA has shown promise in improving metabolic health. Obesity and insulin resistance are increasingly prevalent conditions that contribute to metabolic syndrome. Research indicates that DHEA supplementation can enhance insulin sensitivity and reduce visceral fat accumulation. A clinical trial published in Metabolism reported that individuals with metabolic syndrome who received DHEA therapy experienced significant reductions in waist circumference and improved glucose tolerance.

The compound's role in immune function has also been explored. Studies suggest that DHEA may modulate immune responses by influencing cytokine production and regulating immune cell activity. This has implications for various immune-related disorders, including autoimmune diseases. A study published in Immunological Investigations found that DHEA treatment could ameliorate symptoms in animal models of rheumatoid arthritis by reducing inflammatory cytokine levels.

In addition to these therapeutic applications, DHEA has been studied for its potential benefits in mood regulation and mental health. Emerging research indicates that DHEA may influence serotonin levels, which are critical for maintaining mood stability. A study published in Journal of Clinical Psychiatry explored the effects of DHEA on patients with major depressive disorder, reporting improvements in depressive symptoms following supplementation.

The biosynthesis pathway of DHEA provides further insights into its physiological significance. The conversion of cholesterol to pregnenolone is the initial step, followed by enzymatic transformations involving cytochrome P450 enzymes such as CYP17A1 and 3β-hydroxysteroid dehydrogenase type 1 (HSD1). These enzymes are crucial for converting pregnenolone into progesterone, which subsequently yields various steroid hormones including cortisol, testosterone, and ultimately, DHEA. Understanding these enzymatic pathways has opened new avenues for developing targeted therapies based on manipulating key regulatory enzymes.

The pharmacokinetics of DHEA have been thoroughly characterized to optimize its therapeutic use. Oral administration is the most common route due to its poor solubility; however, recent advancements in drug delivery systems have improved bioavailability. Liposomal formulations and nanotechnology-based delivery systems are being explored to enhance the efficacy of DHEA therapy while minimizing side effects.

The regulatory landscape for DHEA varies across different regions. In some countries, it is classified as a dietary supplement available over-the-counter, while others require prescription approval due to its hormone-like properties. This variability necessitates careful consideration when conducting clinical trials or marketing products containing Dehydroepiandrosterone (DHEA).

In conclusion, Dehydroepiandrosterone (DHEA) is a multifaceted hormone with significant implications for healthspan extension through various physiological mechanisms including neuroprotection, metabolic regulation, immune modulation, mood stabilization, and anti-aging effects. Ongoing research continues to uncover new therapeutic applications for this compound while refining delivery methods to enhance its clinical utility.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:53-43-0)Dehydroepiandrosterone
sfd3750
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:53-43-0)DHEA
A1203857
Purity:99%
Quantity:500mg
Price ($):201.0
Email